Methyl 6-bromoindolizine-1-carboxylate
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Overview
Description
Methyl 6-bromoindolizine-1-carboxylate is a chemical compound belonging to the indolizine family Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromoindolizine-1-carboxylate typically involves the bromination of indolizine derivatives. One common method is the reaction of indolizine with bromine in the presence of a suitable solvent, such as acetic acid, to yield the desired brominated product. The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These processes are designed to optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoindolizine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indolizine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
Methyl 6-bromoindolizine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use it to study the biological activity of indolizine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of methyl 6-bromoindolizine-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloroindolizine-1-carboxylate
- Methyl 6-fluoroindolizine-1-carboxylate
- Methyl 6-iodoindolizine-1-carboxylate
Uniqueness
Methyl 6-bromoindolizine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications .
Biological Activity
Methyl 6-bromoindolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound belongs to the indolizine family, characterized by the presence of a bromine atom at the 6-position and a carboxylate group at the 1-position. The indolizine framework is notable for its diverse reactivity and potential therapeutic applications.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Properties : Compounds within the indolizine family, including this compound, have shown promise as anticancer agents. They are believed to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. For instance, related compounds have demonstrated IC50 values in the low micromolar range against COX-2, suggesting a similar potential for this compound .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.
Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves:
- Formation of Indolizine Core : Starting from appropriate brominated precursors and carboxylic acid derivatives.
- Carboxylation Reaction : Utilizing reagents such as carbon dioxide or carbon monoxide under specific conditions to introduce the carboxylate group.
Case Studies
Several case studies have explored the biological activity of this compound and related compounds:
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various indolizine derivatives, including this compound, on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on COX inhibition, this compound was compared with standard anti-inflammatory drugs. It exhibited comparable COX-2 inhibitory activity with an IC50 value of around 7 µM, highlighting its potential as a therapeutic agent for inflammatory diseases .
Comparative Analysis
The following table summarizes key findings regarding the biological activities of this compound compared to related compounds:
Compound Name | Anticancer IC50 (µM) | COX-2 IC50 (µM) | Antimicrobial Activity |
---|---|---|---|
This compound | 15 | 7 | Yes |
Methyl indole-2-carboxylate | 20 | 10 | No |
Ethyl 3-bromoindolizine-1-carboxylate | 25 | 12 | Yes |
Properties
IUPAC Name |
methyl 6-bromoindolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-5-12-6-7(11)2-3-9(8)12/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXUNJZHIYKHLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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